N-[3-[4-methoxy-3-(5-methyltetrazol-1-yl)anilino]-3-oxopropyl]furan-2-carboxamide
Description
The compound N-[3-[4-methoxy-3-(5-methyltetrazol-1-yl)anilino]-3-oxopropyl]furan-2-carboxamide is a synthetic organic compound known for its intriguing chemical structure and potential applications in various fields, such as medicinal chemistry and material sciences. With a combination of functional groups like the tetrazole ring, furan ring, and carboxamide group, it displays unique reactivity and properties.
Properties
IUPAC Name |
N-[3-[4-methoxy-3-(5-methyltetrazol-1-yl)anilino]-3-oxopropyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O4/c1-11-20-21-22-23(11)13-10-12(5-6-14(13)26-2)19-16(24)7-8-18-17(25)15-4-3-9-27-15/h3-6,9-10H,7-8H2,1-2H3,(H,18,25)(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXLKPHJWWSTFDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=C(C=CC(=C2)NC(=O)CCNC(=O)C3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Formation: : The synthesis of N-[3-[4-methoxy-3-(5-methyltetrazol-1-yl)anilino]-3-oxopropyl]furan-2-carboxamide typically begins with the preparation of the tetrazole ring through a [3+2] cycloaddition reaction involving azides and nitriles.
Carboxamide Formation: : Finally, the furan-2-carboxylic acid is coupled with the anilino intermediate through an amide bond formation, often using carbodiimide reagents and appropriate catalysts.
Industrial Production Methods
Industrial-scale production of this compound might involve continuous flow synthesis techniques to streamline the multi-step processes, ensuring higher yields and consistency while minimizing by-products. Precise temperature and pressure controls are pivotal for each synthetic step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The furan ring can undergo oxidation under mild conditions, leading to ring cleavage products or oxidized furan derivatives.
Reduction: : The nitro groups, if present in any precursor stages, can be reduced to amino functionalities, facilitating further functional group interconversion.
Substitution: : Electrophilic aromatic substitution reactions on the aniline or furan rings allow for further derivatization, impacting the molecule's properties.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon for hydrogenation, copper(I) iodide for coupling reactions.
Major Products
Oxidized Furans: : Formed under oxidative conditions.
Amine Derivatives: : From reduction of nitro precursors.
Substituted Aromatics: : Resulting from various electrophilic substitution reactions.
Scientific Research Applications
Chemistry
N-[3-[4-methoxy-3-(5-methyltetrazol-1-yl)anilino]-3-oxopropyl]furan-2-carboxamide finds applications in the development of new catalysts and reagents for organic synthesis, given its unique structural motifs which may exhibit unusual reactivity profiles.
Biology
In biological research, this compound can be used as a probe or an intermediate in the synthesis of bioactive molecules, potentially serving as a building block for drug discovery.
Medicine
Its structural features suggest potential pharmacological activities, such as enzyme inhibition or receptor modulation, leading to its exploration in therapeutic areas like anti-inflammatory, antimicrobial, or anticancer research.
Industry
In materials science, its potential for forming stable yet reactive intermediates makes it a candidate for developing advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which N-[3-[4-methoxy-3-(5-methyltetrazol-1-yl)anilino]-3-oxopropyl]furan-2-carboxamide exerts its effects is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. Its unique combination of functional groups may facilitate binding to active sites, inhibiting or modifying the activity of these biological molecules.
Comparison with Similar Compounds
Compared to compounds like benzimidazoles or other tetrazole derivatives, N-[3-[4-methoxy-3-(5-methyltetrazol-1-yl)anilino]-3-oxopropyl]furan-2-carboxamide stands out due to its specific structural configuration, which might confer distinct binding affinities and reactivity.
List of Similar Compounds
Benzimidazoles: : Known for their biological activities and structural versatility.
Other Tetrazole Derivatives: : Often used in medicinal chemistry for their bioisosteric properties.
Carboxamide-Containing Compounds: : Frequently found in drug molecules due to their stability and ability to form hydrogen bonds.
That’s the breakdown. This compound is rich with possibilities, from synthetic creativity to potential medicinal applications. How about diving into a specific section, or is there something else that piques your interest?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
